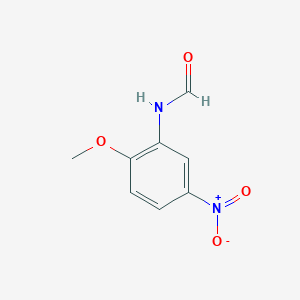

N-(2-methoxy-5-nitrophenyl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFURCICLSTGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295101 | |

| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149686-06-6 | |

| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-METHOXY-5'-NITROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Modeling of N 2 Methoxy 5 Nitrophenyl Formamide

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For N-(2-methoxy-5-nitrophenyl)formamide, DFT calculations can elucidate its fundamental chemical nature.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For instance, studies on structurally related compounds, such as N-(2-nitrophenyl)maleimide, have utilized DFT with various levels of theory, like B3LYP/6–311+G(d,p), to analyze stability and structural properties. researchgate.netnih.gov Such calculations would likely show a largely planar geometry for the phenyl ring and the formamide (B127407) group, with potential rotation around the C-N bonds.

The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP surface would highlight the electrophilic and nucleophilic regions of the molecule. In similar nitro-substituted aromatic compounds, the regions around the nitro group are typically characterized by negative electrostatic potential, indicating susceptibility to electrophilic attack, while areas near the amine and formyl protons would exhibit positive potential. nih.gov

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmtu.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-withdrawing nitro group and the formamide moiety. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic for this compound |

|---|---|

| Molecular Geometry | Largely planar phenyl ring and formamide group. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro group; positive potential near NH and CH protons. |

| HOMO Localization | Primarily on the methoxy-substituted phenyl ring. |

| LUMO Localization | Primarily on the nitro group and formamide moiety. |

This table is generated based on typical results from DFT calculations on analogous molecules.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. While a direct computational study on this compound is not available, experimental NMR data for the related compound N-(2-hydroxy-5-nitrophenyl)formamide has been reported. researchgate.net Computational predictions for this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the formyl proton, with their chemical shifts influenced by the electronic environment created by the nitro and methoxy substituents.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For a molecule with this chromophoric system, transitions would likely involve π → π* and n → π* electronic excitations within the aromatic ring and the nitro and formamide groups. Theoretical studies on similar aromatic compounds have successfully correlated calculated electronic transitions with experimental UV-Vis spectra. scispace.com

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the N-H stretch, C=O stretch of the formamide, C-N stretch, and the symmetric and asymmetric stretches of the nitro group. DFT calculations on N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide have demonstrated good agreement between computed and experimental vibrational frequencies. nih.gov

Table 2: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopy | Predicted Key Features for this compound |

|---|---|

| ¹H NMR | Distinct signals for aromatic, methoxy, formyl, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, and formyl carbon. |

| UV-Vis | Absorption maxima corresponding to π → π* and n → π* transitions. |

This table is generated based on typical results from DFT calculations on analogous molecules.

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and calculating the energies of transition states.

The presence of a nitro group on the aromatic ring of this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on similar systems, such as 2-methoxy-3,5-dinitropyridine and 2-methoxy-5-nitrothiophene, have investigated the SNAr mechanism in detail. researchgate.net These studies typically show that the reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, which is a resonance-stabilized intermediate. researchgate.netstrath.ac.uk The rate-determining step is often the decomposition of this complex. researchgate.net DFT calculations can be used to model the reaction pathway, calculate the activation energies for the formation and decomposition of the Meisenheimer intermediate, and thus predict the feasibility and kinetics of such reactions for this compound.

The formamide group can undergo dehydration to form an isocyanide. nih.govresearchgate.netnih.gov This reaction is often facilitated by dehydrating agents like phosphorus oxychloride or tosyl chloride in the presence of a base. nih.govstackexchange.com Computational studies can model the reaction mechanism, which typically involves the activation of the formamide oxygen by the dehydrating agent, followed by elimination of water. rsc.org Theoretical calculations can help in understanding the role of the reagents and the energetics of the reaction pathway, providing insights into the optimal conditions for this transformation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the motion of the molecule in a solvent environment, it is possible to identify the most populated conformations and the energy barriers between them. Studies on liquid formamide and N,N-dimethylformamide have utilized MD simulations to investigate intermolecular interactions and dynamic properties. researchgate.net For this compound, MD simulations could reveal the flexibility of the molecule, particularly the rotation around the C-N single bonds, and how this is influenced by interactions with the solvent.

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Computational molecular docking studies have been instrumental in elucidating the potential biological targets of this compound and understanding the intricacies of its interactions at a molecular level. These in silico techniques predict the preferred orientation of a ligand when bound to a specific protein target, providing valuable insights into binding affinity and the non-covalent interactions that stabilize the ligand-protein complex. Such studies are pivotal in the early stages of drug discovery for identifying potential therapeutic agents.

Research into the antiviral potential of closely related compounds has shed light on the possible applications of this compound. In one notable study, the structurally similar compound, N-(2-methoxy-5-nitrophenyl)acetamide, was investigated for its inhibitory potential against key protein targets of the SARS-CoV-2 virus. nih.gov The findings from this research provide a strong basis for understanding how this compound might interact with similar biological systems.

The investigation focused on four crucial targets involved in the lifecycle of the SARS-CoV-2 virus: the human angiotensin-converting enzyme 2 (ACE2) receptor, the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp). nih.gov The results of the molecular docking analysis, including binding affinity, ligand efficiency, binding free energy, and dissociation constant, are detailed in the tables below.

Binding Affinities and Energies

The binding affinity, a measure of the strength of the interaction between the ligand and its target, is a critical parameter in molecular docking studies. A lower binding energy indicates a more stable and favorable interaction. The calculated binding affinities and free energies for the interaction of N-(2-methoxy-5-nitrophenyl)acetamide with the four SARS-CoV-2 protein targets are summarized in the following table.

| Target Protein | Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol) |

| Human ACE2 Receptor | -5.8 | -6.24 |

| SARS-CoV-2 S-protein RBD | -5.6 | -6.18 |

| SARS-CoV-2 PLpro | -5.2 | -5.87 |

| SARS-CoV-2 RdRp | -6.1 | -6.65 |

Data derived from studies on the structurally similar compound N-(2-methoxy-5-nitrophenyl)acetamide. nih.gov

Ligand Efficiency and Dissociation Constants

Ligand efficiency is a metric used to optimize the lead compounds during the drug discovery process, relating the binding affinity to the size of the molecule. The dissociation constant (Kd) is an indicator of the concentration of the ligand required to occupy half of the available binding sites on the protein.

| Target Protein | Ligand Efficiency | Dissociation Constant (µM) |

| Human ACE2 Receptor | -0.36 | 68.73 |

| SARS-CoV-2 S-protein RBD | -0.35 | 93.18 |

| SARS-CoV-2 PLpro | -0.32 | 198.7 |

| SARS-CoV-2 RdRp | -0.38 | 41.08 |

Data derived from studies on the structurally similar compound N-(2-methoxy-5-nitrophenyl)acetamide. nih.gov

The molecular docking studies revealed that the compound forms stable complexes with all four target proteins, with the most favorable interaction observed with the SARS-CoV-2 RdRp, as indicated by the lowest binding affinity and dissociation constant. nih.gov These computational findings highlight the potential of this compound and its analogues as scaffolds for the development of novel therapeutic agents, warranting further investigation through in vitro and in vivo studies to validate these in silico predictions.

Chemical Reactivity and Derivatization Studies of N 2 Methoxy 5 Nitrophenyl Formamide

Transformations of the Formamide (B127407) Moiety

The N-substituted formamide group is a versatile precursor in organic synthesis, with its most notable transformation being the dehydration to form an isocyanide. This reaction replaces the formyl C=O group with a C≡N triple bond, fundamentally altering the electronic and steric properties of the molecule.

Dehydration to Corresponding Isocyanides

The conversion of N-substituted formamides into isocyanides is a standard synthetic procedure that involves the removal of a water molecule. organic-chemistry.org This transformation is crucial for accessing the unique reactivity of the isocyanide functional group, which is widely used in multicomponent reactions, such as the Passerini and Ugi reactions. rsc.org For N-(2-methoxy-5-nitrophenyl)formamide, this reaction yields 2-methoxy-5-nitrophenyl isocyanide.

A variety of dehydrating agents can accomplish the conversion of formamides to isocyanides, often requiring a base to facilitate the elimination step. rsc.orgnih.gov Common reagents include phosphorus oxychloride, phosgene derivatives, and p-toluenesulfonyl chloride (p-TsCl). rsc.orgnih.govstackexchange.com

A particularly mild and efficient method employs the combination of triphenylphosphine (PPh₃) and iodine (I₂). organic-chemistry.orgthieme-connect.com This reagent system is known for its effectiveness with various N-substituted formamides, including those with sensitive functional groups. thieme-connect.com The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine to neutralize the hydrogen iodide generated in situ. nih.govthieme-connect.com These reactions proceed smoothly under ambient conditions and generally produce high yields of the corresponding isocyanides. thieme-connect.com The electronic nature of substituents on the aromatic ring does not significantly hinder the reaction's progress. thieme-connect.com A key advantage of this method is the ease of purification, as the primary byproduct, triphenylphosphine oxide, is highly polar and can be readily separated from the less polar isocyanide product. thieme-connect.com

| Reagent System | Base | Solvent | Conditions | Typical Yields | Reference |

| Triphenylphosphine/Iodine | Triethylamine | Dichloromethane | Ambient Temperature | Good to Excellent | thieme-connect.com |

| Phosphorus Oxychloride (POCl₃) | Triethylamine | Dichloromethane or Solvent-free | 0 °C to RT | High to Excellent | nih.gov |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine/Base | Dichloromethane | 0 °C to RT | High | rsc.orgstackexchange.com |

This table presents common reagent systems for the dehydration of N-aryl formamides.

While the precise mechanism can vary with the reagent system, the general pathway for formamide dehydration involves the activation of the formyl oxygen atom to transform it into a good leaving group.

In the case of the triphenylphosphine/iodine system, the reaction is believed to proceed through the following steps:

Formation of the Active Reagent: Triphenylphosphine reacts with iodine to form an initial adduct, which can be represented as an iodophosphonium species, [Ph₃P–I]⁺I⁻.

Oxygen Activation: The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of the iodophosphonium species. This results in the formation of a formamidophosphonium intermediate, with the oxygen atom now bonded to the phosphorus. This step effectively converts the hydroxyl group of the enol form (or the oxygen of the keto form) into a highly effective leaving group (triphenylphosphine oxide).

Deprotonation and Elimination: A tertiary amine base removes the acidic proton from the nitrogen atom. The resulting anion then undergoes elimination. The C-O bond cleaves, releasing the stable triphenylphosphine oxide molecule, and the C-N bond becomes a triple bond, yielding the final isocyanide product.

Reactions Involving the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring. It is also a versatile functional handle that can be readily transformed into other nitrogen-containing groups, most commonly an amino group.

Catalytic Hydrogenation and Reduction to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. Catalytic hydrogenation is an atom-efficient and clean method for achieving this conversion. researchgate.net For this compound, this reaction selectively reduces the nitro group without affecting the formamide or methoxy (B1213986) functionalities, yielding N-(5-amino-2-methoxyphenyl)formamide.

This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. researchgate.netresearchgate.net The reaction is usually conducted in a protic solvent like methanol or ethanol at room temperature and moderate hydrogen pressures. researchgate.net The high chemoselectivity of catalysts like palladium allows for the specific reduction of the nitro group even in the presence of other reducible functionalities.

| Substrate | Catalyst | Solvent | Conditions | Product | Reference |

| 2-methoxy-5-nitroaniline (B165355) | 5% Pd/C | Methanol | H₂ atmosphere | 2-methoxy-p-phenylenediamine | researchgate.net |

| N-4-nitrophenyl nicotinamide | Pd/SiO₂ | N/A | H₂ atmosphere | N-4-aminophenyl nicotinamide |

This table shows examples of catalytic hydrogenation for the selective reduction of aromatic nitro groups in related molecules.

Modifications of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage. While generally stable, it can be cleaved under specific, often harsh, conditions to yield a hydroxyl group (-OH), a reaction known as demethylation. This conversion would transform this compound into N-(2-hydroxy-5-nitrophenyl)formamide.

The most common reagents for cleaving aryl methyl ethers are strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). rsc.org Boron tribromide is particularly effective and is often used in aprotic solvents like dichloromethane at low temperatures. The reaction proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and a borate-phenol intermediate which is subsequently hydrolyzed to the final phenol product. rsc.org While this is a standard transformation for aryl methoxy groups, specific studies detailing this reaction on this compound are not extensively documented, though the chemical principles are well-established for analogous structures. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic and nucleophilic aromatic substitution is dictated by the interplay of the electronic effects of its substituents: the methoxy (-OCH₃), nitro (-NO₂), and formamido (-NHCHO) groups. The methoxy group is an activating, ortho-, para-directing group due to its strong electron-donating resonance effect. Conversely, the nitro group is a powerful deactivating, meta-directing group owing to its strong electron-withdrawing resonance and inductive effects. The formamido group is also deactivating and ortho-, para-directing, though its deactivating effect is less pronounced than that of the nitro group.

The cumulative effect of these substituents makes the phenyl ring generally electron-deficient and thus less susceptible to electrophilic attack compared to benzene. However, the potent activating effect of the methoxy group can still direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the methoxy group are at C1 and C3, and the para position is at C4.

Conversely, the strong electron-withdrawing nature of the nitro group, augmented by the formamido group, renders the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Detailed research findings on specific electrophilic and nucleophilic aromatic substitution reactions directly on this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous compounds with similar substitution patterns.

Electrophilic Aromatic Substitution

A pertinent example of electrophilic aromatic substitution on a structurally similar compound is the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. This reaction introduces a nitro group onto the aromatic ring, a process analogous to further nitration of this compound.

| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid, 0-5°C | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 78.30% | google.com |

In this reaction, the position of nitration is directed by the activating methoxy group to the position para to it (and ortho to the acetamido group), which is consistent with the directing effects of these functional groups. The reaction is carried out at a low temperature to control the reactivity and prevent side reactions.

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound a potential substrate for nucleophilic aromatic substitution. An illustrative example can be drawn from the synthesis of 4-fluoro-2-methoxy-5-nitroaniline from 2,4-difluoro-5-nitroaniline. This reaction demonstrates the displacement of a fluoride (B91410) ion by a methoxide ion.

| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methoxylation | 2,4-difluoro-5-nitroaniline | Sodium methoxide, Anhydrous methanol, Room temperature, 48 hours | 4-fluoro-2-methoxy-5-nitroaniline | Not specified | chemicalbook.com |

In this nucleophilic aromatic substitution, the methoxide ion attacks the carbon atom bearing a fluorine atom, which is activated by the para-nitro group. This type of reaction is characteristic of aromatic systems bearing strongly deactivating groups. While the substrate is not this compound itself, the principle of nucleophilic substitution on a similarly activated nitro-substituted phenyl ring is clearly demonstrated.

Biological and Biomedical Research Applications of N 2 Methoxy 5 Nitrophenyl Formamide and Its Analogues

Enzyme Inhibition and Modulatory Activities

Inhibition of Bacterial Oxidases (e.g., Cytochrome c Oxidase, Ubiquinol (B23937) Oxidase) by Formamide (B127407) Analogues

Formamide and its analogues have been identified as inhibitors of bacterial respiratory enzymes. Specifically, studies have focused on their effects on cytochrome c oxidase (COX) from Paracoccus denitrificans and cytochrome b(o) ubiquinol oxidase (QOX) from Escherichia coli. Research has shown that formamide is the most potent inhibitor among the tested analogues, which also included N,N-dimethyl formamide and N,N-dimethyl acetamide (B32628). scirp.org The inhibitory effects were observed to be similar for both COX and QOX, suggesting a common mechanism of action against these bacterial oxidases. scirp.org

Non-Competitive Inhibition Kinetics

The inhibition of bacterial cytochrome c oxidase and ubiquinol oxidase by formamide analogues follows a non-competitive mechanism. scirp.org In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site). researchgate.netresearchgate.net This binding event reduces the catalytic activity of the enzyme without preventing the substrate from binding. nih.gov Consequently, the maximum rate of reaction (Vmax) is decreased, while the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, remains unchanged. researchgate.net This type of inhibition effectively reduces the concentration of active enzyme. researchgate.net

Proposed Mechanism of Inhibition (e.g., Blocking Water Exit Pathway)

The proposed mechanism for the inhibitory action of formamide on bacterial oxidases involves the obstruction of a critical pathway for water movement within the enzyme structure. scirp.orgnih.gov Studies utilizing proteoliposomes, where the enzyme's electron entry site was oriented outwards, demonstrated that the inhibitory effect of formamide was more pronounced when the inhibitor was present on the exterior of the proteoliposome compared to its presence only within the internal aqueous core. scirp.org This finding supports the hypothesis that formamide predominantly blocks a water exit channel. scirp.org This blockage is thought to interfere with the catalytic cycle, specifically slowing the apparent rate of electron transfer from cytochrome a to the oxygen reaction site at cytochrome a3, leading to the observed inhibition. nih.gov

Alpha-Glucosidase Inhibition by Zinc(II) Carboxylate Complexes Derived from N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide

While specific studies on zinc(II) carboxylate complexes derived directly from N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide are not widely available in the reviewed literature, research into related zinc(II) complexes with amide-containing ligands has demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.netnih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

For instance, a Zn(II) complex with 6-methyl-2-picolinmethylamide, a picolinamide (B142947) derivative, has been shown to be a potent inhibitor of α-glucosidase. nih.gov This complex exhibited significantly stronger inhibitory activity—approximately 80 times greater with maltose (B56501) as a substrate and 40 times greater with sucrose (B13894) as a substrate—when compared to the well-known α-glucosidase inhibitor, acarbose. nih.gov Generally, various Zn(II) complexes, including those with Schiff bases and other organic ligands, are recognized for their α-glucosidase inhibitory effects, often surpassing the activity of the ligands alone. scirp.orgresearchgate.net

Table 1: In Vitro α-Glucosidase Inhibitory Activity of a Related Zn(II) Complex

| Compound | Target Enzyme | Substrate | Relative Inhibitory Activity | Reference |

|---|---|---|---|---|

| Zn(II) complex with 6-methyl-2-picolinmethylamide | α-Glucosidase | Maltose | ~80x stronger than acarbose | nih.gov |

| Zn(II) complex with 6-methyl-2-picolinmethylamide | α-Glucosidase | Sucrose | ~40x stronger than acarbose | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition by Related N-Substituted Formamides

Analogues containing N-substituted amide structures have been evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.

A series of N-arylmethylamide derivatives were synthesized and tested, with some compounds showing potent and selective inhibition. For example, one compound (22j in the study) was identified as a highly effective inhibitor of BChE with an IC50 value of 0.46 µM, while also showing moderate inhibition of AChE (IC50 = 6.52 µM). Another compound from the same series (22c) acted as a dual inhibitor, affecting both AChE and BChE with nearly equal potency (IC50 = 1.11 µM and 1.14 µM, respectively). Similarly, studies on N-substituted 2-hydroxyiminoacetamides revealed reversible inhibition of both cholinesterases, with a notable preference for BChE (KI from 0.30 µmol/L to 130 µmol/L) over AChE (KI from 50 µmol/L to 1200 µmol/L).

Table 2: Cholinesterase Inhibition by Related N-Substituted Amides

| Compound Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |

|---|---|---|---|

| N-arylmethylamide (Compound 22j) | BChE | IC50 = 0.46 µM | |

| N-arylmethylamide (Compound 22j) | AChE | IC50 = 6.52 µM | |

| N-arylmethylamide (Compound 22c) | AChE | IC50 = 1.11 µM | |

| N-arylmethylamide (Compound 22c) | BChE | IC50 = 1.14 µM | |

| N-substituted 2-hydroxyiminoacetamides | BChE | Ki = 0.30 - 130 µmol/L | |

| N-substituted 2-hydroxyiminoacetamides | AChE | Ki = 50 - 1200 µmol/L |

Lipoxygenase Inhibition by Related Formamide Derivatives

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a key strategy for developing anti-inflammatory drugs. Research has shown that derivatives containing amide functionalities can act as effective LOX inhibitors.

For example, a study on oxamide (B166460) derivatives demonstrated that these compounds possess good lipoxygenase inhibition activities. In another study, derivatives of piperine (B192125), which contains an amide-like structure, were found to be more potent LOX inhibitors than piperine itself. The IC50 values for piperonylic acid, piperic acid, and piperonal (B3395001) were 43.065 µM, 45.17 µM, and 50.78 µM, respectively, all of which were lower than that of the parent compound, piperine (85.79 µM).

Table 3: Lipoxygenase (LOX) Inhibition by Related Amide Derivatives

| Compound | Inhibition Value (IC50) | Reference |

|---|---|---|

| Piperonylic acid | 43.065 µM | |

| Piperic acid | 45.17 µM | |

| Piperonal | 50.78 µM | |

| Piperine | 85.79 µM |

Modulation of EGFR Mutant Kinase Activities

While direct studies on N-(2-methoxy-5-nitrophenyl)formamide as a modulator of Epidermal Growth Factor Receptor (EGFR) mutant kinase activities are not extensively documented, its derivatives have been implicated in the synthesis of potent EGFR inhibitors. For instance, the structurally related compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, serves as a key reagent in the creation of dihydropyrroloquinoline derivatives. chemicalbook.com These derivatives are designed as EGFR modulators to inhibit the L858R/T790M mutant, which is a common cause of acquired resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). chemicalbook.comnih.gov The development of covalent inhibitors that can selectively target these mutant forms of EGFR, while sparing the wild-type receptor, represents a significant advancement in cancer therapy. nih.gov The synthesis of such targeted inhibitors underscores the importance of the nitroaromatic scaffold provided by compounds like this compound in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Detailed structure-activity relationship (SAR) studies specifically for derivatives of this compound are not widely available in published literature. However, general SAR principles for nitroaromatic compounds offer insights into how structural modifications might influence their biological activity. The introduction of a nitro group to an aromatic ring generally increases lipophilicity, dipole moment, and polarizability, while decreasing the energy of the lowest unoccupied molecular orbital (LUMO). scielo.br These changes can impact a molecule's polarity, aqueous solubility, ability to form hydrogen bonds, receptor binding affinity, and cellular uptake. scielo.br

For nitroaromatic compounds, their biological effects, including toxicity and therapeutic efficacy, are often linked to their redox properties. Quantitative structure-activity relationships have shown that the cytotoxicity of nitroaromatic compounds under aerobic conditions often correlates with their single-electron reduction potential. lmaleidykla.lt This suggests that the electron-withdrawing nature of the nitro group is a critical determinant of their activity. Further modifications to the aromatic ring or the formamide group of this compound would be expected to modulate these electronic properties and, consequently, their biological profiles.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, including several with established or potential pharmaceutical applications.

Precursor for Fluoroquinolines and Nitrogen-Bridged Heterocycles

While direct synthesis pathways for fluoroquinolones originating from this compound are not prominently described, the core structure of this compound is relevant to the synthesis of various heterocyclic systems. The functional groups present—a formamide, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring—offer multiple points for chemical modification. The synthesis of novel fluoroquinolone analogues often involves the functionalization of a core structure, and intermediates with diverse functionalities are crucial. nih.govnih.gov

Similarly, the synthesis of nitrogen-bridged heterocycles involves complex cyclization reactions where substituted anilines or related structures are key starting materials. amanote.comamanote.com The aniline (B41778) derivative that can be obtained from this compound through reduction of the nitro group is a potential precursor for such heterocyclic systems.

Synthesis of Oxazolidinones and Cancer Chemotherapeutic Agents

The oxazolidinone ring is a core structural feature of a class of synthetic antibiotics. nih.gov The synthesis of N-aryl-2-oxazolidinones can be achieved through various synthetic routes, often involving the reaction of an aniline derivative with a suitable three-carbon component. organic-chemistry.orggoogle.comresearchgate.net The reduction of the nitro group in this compound to an amine would yield a substituted aniline that could be a precursor in the synthesis of novel oxazolidinone derivatives.

In the realm of cancer chemotherapy, a wide array of chemical scaffolds are explored for their anti-proliferative activities. researchgate.netnih.gov The this compound structure contains functionalities that are present in some classes of experimental cancer drugs. For example, various benzamide (B126) derivatives have been investigated as anti-cancer agents. researchgate.net The core structure of this compound could be chemically modified to generate libraries of compounds for screening as potential chemotherapeutic agents.

Intermediacy in Pyrroloquinoline Quinone (PQQ) Production

A significant application of this compound is its role as a key intermediate in the synthesis of Pyrroloquinoline Quinone (PQQ), also known as methoxatin. google.com PQQ is a redox cofactor for several bacterial dehydrogenases and also exhibits a range of biological activities in higher organisms. The synthesis of PQQ is a multi-step process, and a patented method outlines the use of this compound as a starting material. google.com

The synthetic route involves the hydrogenation of this compound in the presence of a palladium catalyst to yield N-(5-amino-2-methoxyphenyl)formamide. This product then undergoes a series of further reactions to construct the complex tricyclic ring system of PQQ. google.com

Table 1: Synthetic Utility of this compound

| Target Molecule Class | Role of this compound | Key Transformation |

|---|---|---|

| EGFR Mutant Kinase Inhibitors | Precursor to a key synthetic reagent | Serves as a scaffold for building more complex modulators. chemicalbook.com |

| Fluoroquinolines | Potential precursor | The corresponding aniline derivative could be used in heterocyclic synthesis. |

| Nitrogen-Bridged Heterocycles | Potential precursor | The aniline derivative is a common starting material for these structures. amanote.comamanote.com |

| Oxazolidinones | Potential precursor | The aniline derivative can be used to form the N-aryl bond. organic-chemistry.orggoogle.com |

| Cancer Chemotherapeutics | Potential starting material | The core structure can be modified to create novel bioactive compounds. researchgate.netnih.gov |

Cellular and Molecular Toxicological Mechanisms (Based on Analogous Nitroaromatic Compounds)

The toxicological profile of this compound has not been extensively studied. However, the toxicology of nitroaromatic compounds, as a class, has been a subject of significant research due to their widespread use and environmental presence. nih.govnih.govresearchgate.net The toxicity of these compounds is intimately linked to the metabolic reduction of the nitro group. scielo.br

The bioreduction of the nitro group can proceed through a one-electron or a two-electron pathway, catalyzed by various flavoenzymes. nih.gov The one-electron reduction pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can undergo redox cycling, transferring an electron to molecular oxygen to generate a superoxide (B77818) anion radical and regenerate the parent nitroaromatic compound. This process can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress, damage cellular macromolecules such as DNA, proteins, and lipids, and ultimately lead to cell death. scielo.brnih.gov

The two-electron reduction of the nitro group, often catalyzed by enzymes like DT-diaphorase, is generally considered a detoxification pathway as it bypasses the formation of the nitro anion radical. lmaleidykla.lt However, the subsequent metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, can also be reactive and contribute to toxicity.

The mutagenicity and carcinogenicity reported for some nitroaromatic compounds are often attributed to the formation of DNA adducts by these reactive metabolites. nih.govresearchgate.net The specific toxicological effects of a particular nitroaromatic compound are influenced by its structure, its redox potential, and the metabolic capabilities of the organism or cell type. lmaleidykla.ltnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |

| N-(5-amino-2-methoxyphenyl)formamide |

| Pyrroloquinoline Quinone (PQQ) / Methoxatin |

| N-(2-methoxy-5-nitrophenyl)propanamide |

| N-(2-methoxy-5-nitrophenyl)acetamide |

| 2-Methoxy-5-nitrophenol |

| N-(2-Hydroxy-5-nitrophenyl)formamide |

DNA Binding and Intercalation Mechanisms of Related Complexes

The interaction with DNA is a key mechanism for the biological activity of many aromatic compounds. Certain flat aromatic or heteroaromatic molecules, known as intercalators, can insert themselves between the base pairs of the DNA double helix. atdbio.com This action can lengthen and unwind the DNA, interfering with crucial cellular processes like replication and transcription. atdbio.com

In the context of nitroaromatic compounds, research on analogues such as 1-nitro-9-aminoacridine (B1201617) derivatives (e.g., Nitracrine) provides significant insights. nih.gov These compounds are understood to function, following metabolic activation, by cross-linking DNA. nih.gov This biological activity is critically dependent on the presence and position of the nitro group; its removal or relocation from the 1-position abrogates the cross-linking ability. nih.gov Molecular modeling has shown that when the acridine (B1665455) portion of these molecules intercalates into the DNA helix, the nitro group is positioned suitably to form covalent bonds, or cross-links, with the DNA strands. nih.gov This ability to intercalate and subsequently form adducts is a hallmark of their mechanism of action. Other complex molecules may utilize a combination of intercalation and minor groove binding to form highly stable complexes with DNA. atdbio.com

Cytotoxicity Assessment in vitro

The cytotoxic potential of nitroaromatic compounds is a significant area of research, particularly for developing new therapeutic agents. The evaluation of cytotoxicity is typically performed in vitro against various human cancer cell lines.

Studies on quinazolinone-thiazole hybrids bearing a nitro group have demonstrated notable cytotoxic effects. researchgate.net The activity of these compounds was assessed against multiple cancer cell lines, with the results often presented as IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells. For example, certain 6-nitro derivatives of thiazole-containing quinazolinones have shown significant cytotoxicity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. researchgate.net

Similarly, research into various azole derivatives, including those with nitroimidazole components, has revealed compounds with desirable anti-tumor activities against liver cancer cells (HepG2). waocp.com In some series of these compounds, the presence and position of substituents, such as methoxy groups, were found to modulate the cytotoxic effects. waocp.com

Table 1: In Vitro Cytotoxicity of Selected Nitroaromatic Analogues

| Compound Class | Specific Derivative | Cell Line | Reported Activity | Source |

|---|---|---|---|---|

| Quinazolinone-Thiazole Hybrid | Compound k6 (a 6-nitro derivative) | PC-3 (Prostate Cancer) | High cytotoxicity | researchgate.net |

| Quinazolinone-Thiazole Hybrid | Compound k6 (a 6-nitro derivative) | HT-29 (Colon Cancer) | Best cytotoxicity in the series | researchgate.net |

| Quinazolinone-Thiazole Hybrid | Compound C (intermediate) | MCF-7 (Breast Cancer) | High cytotoxicity | researchgate.net |

| 2-Methyl-4-nitroimidazole Derivative | Compound 4c | HepG2 (Liver Cancer) | Desirable anti-tumor activity (IC₅₀ < 50µM) | waocp.com |

Biotransformation and Metabolic Fate (Insights from Analogous Nitrobenzenes)

The metabolic fate of nitroaromatic compounds is crucial to understanding their biological activity and toxicity. The biotransformation of these molecules is complex and primarily involves two major pathways: the reduction of the nitro group and conjugation reactions. nih.govwww.gov.uk

Reduction of Nitro Groups

A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govpsu.edu This process involves a six-electron reduction that sequentially transforms the nitro group (NO₂) into a nitroso (NO), then an N-hydroxylamino (NHOH), and finally an amino (NH₂) functional group. psu.edunih.gov This transformation is catalyzed by a variety of enzymes known collectively as nitroreductases. nih.gov

These enzymatic reactions occur in various tissues and organisms. In mammals, nitroreductase activity is found in hepatic microsomes and erythrocytes. cdc.gov Furthermore, the bacteria of the gastrointestinal tract play a significant role in the reduction of many nitroaromatic compounds, such as nitrobenzene. nih.govcdc.govcdc.gov The reduction process can be influenced by the presence of oxygen; some nitroreductases are oxygen-sensitive, while others, particularly those in gut microflora, are not. cdc.govmdpi.com The intermediate N-hydroxylamino metabolite is of particular interest as it is often a reactive species that can lead to the formation of DNA adducts. psu.edu

Conjugation Pathways

Following initial metabolic transformations like reduction or oxidation, the resulting metabolites of nitroaromatic compounds often undergo phase II conjugation reactions. cdc.gov These pathways increase the water solubility of the metabolites, facilitating their excretion from the body.

The primary conjugation pathways for metabolites of nitrobenzenes are glucuronidation and sulfation. www.gov.ukcdc.gov For instance, hydroxylated metabolites, such as nitrophenols and aminophenols, are conjugated with glucuronic acid or sulfate. www.gov.ukcdc.gov The reactive N-hydroxylamino intermediate can also undergo conjugation with acetate (B1210297) or sulfate, catalyzed by N-acetyltransferases or sulfotransferases, respectively. psu.edu These conjugation reactions can sometimes lead to the formation of unstable intermediates that can generate reactive nitrenium or carbenium ions capable of covalently binding to macromolecules like DNA. psu.edu

Identification of Metabolites in Biological Fluids

The end products of nitroaromatic metabolism are typically eliminated from the body via urine. cdc.gov Analysis of biological fluids, particularly urine, allows for the identification and quantification of these metabolites, providing a biological monitoring tool for exposure. nih.gov

For nitrobenzene, the main urinary metabolites identified in both humans and animals are p-nitrophenol and p-aminophenol, often in their conjugated forms. www.gov.ukcdc.govnih.gov In cases of exposure to more complex nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT), the primary metabolites found in urine are 4-amino-2,6-dinitrotoluene (B94180) and 2-amino-4,6-dinitrotoluene. nih.gov The detection of these specific metabolites confirms the metabolic pathways of nitro-group reduction and provides direct evidence of exposure. nih.gov

Table 2: Identified Metabolites of Analogous Nitroaromatic Compounds in Urine

| Parent Compound | Metabolite Identified | Source |

|---|---|---|

| Nitrobenzene | p-Nitrophenol | www.gov.ukcdc.gov |

| Nitrobenzene | p-Aminophenol | www.gov.ukcdc.gov |

| Nitrobenzene | o-Nitrophenol | nih.gov |

| Nitrobenzene | m-Nitrophenol | nih.gov |

| Nitrobenzene | o-, m-, p-Aminophenol | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | 4-Amino-2,6-dinitrotoluene | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrotoluene | nih.gov |

Analytical Methodologies for N 2 Methoxy 5 Nitrophenyl Formamide in Research and Biological Samples

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N-(2-methoxy-5-nitrophenyl)formamide, providing the necessary separation from other components in a mixture. The choice of technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC-MS can provide high separation efficiency and definitive identification based on the mass spectrum. While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, the principles of the technique allow for the development of a suitable method. A hypothetical GC-MS method for its analysis could involve a high-temperature capillary column and electron impact ionization to generate a reproducible fragmentation pattern for identification.

A predicted GC-MS spectrum for a structurally related compound, p-nitrophenyl thymidine (B127349) 5'-monophosphate, highlights the type of data that can be obtained, although it should be used as a guide and requires experimental confirmation for this compound. semanticscholar.org

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-350 m/z |

This table presents a hypothetical set of parameters and should be optimized for specific instrumentation and sample matrices.

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For this compound, LC-MS, particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offers excellent selectivity and sensitivity for its detection in complex mixtures. Commercial suppliers of this compound indicate the availability of LC-MS data, suggesting its suitability for this analytical approach. bldpharm.com

LC-MS methods developed for similar compounds, such as N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, have been successfully used for quantification in biological samples and can serve as a basis for method development for this compound. nih.gov These methods often utilize a C18 column with a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid to improve ionization. nih.gov HRMS would provide a highly accurate mass measurement, confirming the elemental composition, while MS/MS would offer enhanced specificity through the monitoring of specific fragmentation transitions.

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

This table outlines potential parameters that would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of compounds and for quantitative analysis. The presence of a nitro group and an aromatic ring in this compound suggests that it will have a strong UV absorbance, making HPLC-UV a suitable method for its detection.

Analytical methods for related nitrophenol derivatives have been developed using HPLC. For instance, a method for 2-amino-5-nitrophenol (B90527) in various biological matrices was validated using a C18 column and a mobile phase of acetonitrile and water, with detection at a specific wavelength. nih.govnih.gov Similarly, a validated HPLC method for another nitrophenyl compound used a C18 column with an isocratic mobile phase of acetonitrile and water with formic acid, and UV detection at 320 nm. nih.gov These examples provide a solid foundation for developing a specific HPLC method for this compound. Commercial suppliers also indicate the availability of HPLC data for this compound. bldpharm.com

Table 3: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | To be determined (likely in the range of 254-350 nm) |

This table provides an illustrative example of HPLC parameters; the optimal conditions would need to be determined experimentally.

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Biological Tissues, Environmental Samples)

The analysis of this compound in complex matrices such as biological tissues or environmental samples necessitates an effective sample preparation and extraction protocol. The goal is to isolate the target analyte from interfering substances, concentrate it, and present it in a solvent compatible with the analytical instrument.

For biological samples like plasma or tissue homogenates, a common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In a study of a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, methylene (B1212753) chloride was used for LLE from plasma and tumor tissue, resulting in high recovery rates of 70-80%. nih.gov For this compound, a similar LLE protocol using an appropriate organic solvent could be developed.

SPE offers a more controlled and often more efficient extraction and cleanup. A C18 or a mixed-mode sorbent could potentially be used to retain this compound from an aqueous sample, followed by washing to remove interferences and elution with an organic solvent.

In the context of environmental samples, the extraction method would depend on the matrix (e.g., water, soil). For water samples, SPE would be a suitable technique. For soil or sediment samples, a solvent extraction method such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could be employed, followed by a cleanup step using SPE.

The development of a robust sample preparation protocol is critical for achieving accurate and reliable quantitative results, and the specific conditions would need to be optimized for each matrix type.

Table 4: General Steps for Extraction of this compound from Biological Samples

| Step | Description |

| 1. Homogenization | For tissue samples, homogenization in a suitable buffer to create a uniform suspension. |

| 2. Extraction | Liquid-liquid extraction with an appropriate solvent (e.g., ethyl acetate (B1210297), methylene chloride) or solid-phase extraction using a C18 cartridge. |

| 3. Concentration | Evaporation of the extraction solvent under a stream of nitrogen. |

| 4. Reconstitution | Dissolving the dried extract in the mobile phase used for the LC or GC analysis. |

This table provides a general workflow that would require specific optimization for the analyte and matrix of interest.

Emerging Research Areas and Future Directions for N 2 Methoxy 5 Nitrophenyl Formamide Studies

Design and Synthesis of Novel N-(2-methoxy-5-nitrophenyl)formamide Derivatives with Tailored Bioactivities

The core structure of this compound presents a versatile platform for chemical modification to develop derivatives with customized biological activities. The methoxy (B1213986) and nitro groups on the phenyl ring, along with the formamide (B127407) functional group, offer multiple sites for structural alterations. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Research efforts are increasingly focused on the rational design of new derivatives. This involves strategic modifications to enhance target specificity, improve efficacy, and reduce potential off-target effects. For instance, the synthesis of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide and its subsequent complexation with zinc(II) have been explored. semanticscholar.org These studies aim to leverage the biological significance of both the amide-based ligand and the metal ion to create complexes with enhanced antimicrobial and anti-leishmanial activities. semanticscholar.org The peptide bond-like structure within such derivatives is considered crucial for their biological activity due to its hydrophilic character. semanticscholar.org

The synthesis of these novel derivatives often involves multi-step processes. A common synthetic route to related formamides, such as N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide, involves the N-formylation of the corresponding aniline (B41778) precursor. niscpr.res.in This can be achieved using a mixture of formic acid and acetic anhydride (B1165640). niscpr.res.in The starting materials for these syntheses, such as 2-methoxy-5-nitroaniline (B165355), can be prepared through established methods. semanticscholar.org

The table below illustrates some examples of related substituted formamide and acetamide (B32628) derivatives and their reported biological activities, highlighting the potential for diverse applications through structural modification.

| Compound/Derivative | Reported Biological Activity/Application |

| Zinc(II) complexes of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide | Antimicrobial, Anti-leishmanial, DNA binding semanticscholar.org |

| N-(2-hydroxy-5-nitrophenyl) acetamide | Influences gene expression in Arabidopsis thaliana nih.gov |

| Methoxy and hydroxy-substituted N-benzimidazole-derived carboxamides | Antiproliferative, Antioxidant, Antibacterial mdpi.com |

| 2-Methoxy-4-vinylphenol | Antimicrobial, Antioxidant mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to this compound research holds immense promise. These computational tools can significantly accelerate the identification of novel derivatives with desired biological activities and help in predicting their mechanisms of action.

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. By flagging molecules with potentially unfavorable pharmacokinetic profiles early in the discovery process, researchers can focus their efforts on candidates with a higher likelihood of success in later stages of development.

In the context of mechanistic predictions, AI can be employed to analyze complex biological data, such as gene expression profiles, to elucidate how this compound derivatives exert their effects at a molecular level. For example, understanding how a compound like N-(2-hydroxy-5-nitrophenyl) acetamide influences gene expression could be expedited through the use of machine learning algorithms to identify key signaling pathways and molecular targets. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. In the synthesis of this compound and its derivatives, there is a growing emphasis on developing eco-friendly methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising approach is the utilization of renewable feedstocks and greener solvents. For instance, research into the valorization of carbon dioxide (CO2) as a C1 source for N-formylation reactions presents a sustainable alternative to traditional formylating agents. acs.org This approach not only utilizes a greenhouse gas but also avoids the use of toxic reagents like formaldehyde. acs.org

Catalysis plays a pivotal role in sustainable synthesis. The development of highly efficient and selective catalysts, such as titanocene dichloride for N-formylation, can lead to higher yields and fewer byproducts. acs.org The ability to perform reactions under milder conditions, such as lower temperatures and pressures, also contributes to a more sustainable process.

The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, are guiding the design of new synthetic routes. The goal is to develop processes that are not only scientifically sound but also environmentally responsible.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. Advanced characterization techniques are increasingly being employed for the in-situ analysis of the synthesis of this compound and its derivatives.

Techniques such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy are proving to be powerful tools for real-time reaction monitoring. magritek.com In-line NMR allows for the continuous analysis of the reaction mixture without the need for sampling, providing immediate feedback on the progress of the reaction. beilstein-journals.org This can be particularly advantageous in flow chemistry setups, where reagents are continuously mixed and reacted. beilstein-journals.org

The information gleaned from real-time monitoring can be used to optimize various reaction parameters, such as temperature, pressure, and catalyst loading, to improve the efficiency and sustainability of the synthesis. magritek.com It also enables the detection of transient intermediates, providing valuable insights into the reaction mechanism. beilstein-journals.org

The table below summarizes some advanced techniques and their applications in chemical synthesis.

| Technique | Application in Synthesis |

| Benchtop NMR Spectroscopy | Real-time reaction monitoring, kinetic studies, optimization of reaction conditions magritek.combeilstein-journals.org |

| In-line NMR in Flow Chemistry | Continuous analysis of reaction progress, detection of intermediates beilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of reactants and products |

| Mass Spectrometry (MS) | Identification of products and byproducts, structural elucidation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-5-nitrophenyl)formamide, and how are reaction conditions optimized?

- The compound can be synthesized via condensation of maleic anhydride and 2-methoxy-5-nitroaniline in glacial acetic acid at 25°C, followed by precipitation and thorough washing . Key factors include solvent choice (e.g., acetic acid for solubility), temperature control (room temperature to avoid side reactions), and stoichiometric ratios. Yield optimization may involve adjusting reaction time and purification steps (e.g., recrystallization).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- FTIR (4000–400 cm⁻¹) identifies functional groups: the nitro group (NO₂) at ~1520 cm⁻¹, methoxy (OCH₃) at ~2850 cm⁻¹, and formamide (CONH) at ~1650 cm⁻¹ .

- UV-Vis spectroscopy detects electronic transitions influenced by the nitro and methoxy substituents, aiding in purity assessment.

- Elemental analysis (EDX) confirms empirical composition (C, H, N, O) .

Q. What preliminary biological activities have been reported for this compound-based compounds?

- The ligand (HL) and its metal complexes (e.g., Zn) exhibit antimicrobial activity against bacterial/fungal strains, validated via agar diffusion assays . Anti-leishmanial activity is assessed through parasite viability assays, with cytotoxicity evaluated using human erythrocytes and DNA binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between the free ligand and its metal complexes?

- Discrepancies may arise from differences in solubility, stability, or coordination geometry. For example, Zn complexes may enhance membrane permeability compared to the free ligand. Methodological solutions include:

- Comparative dose-response assays under standardized conditions.

- Structural analysis (e.g., X-ray crystallography) to correlate activity with coordination modes .

- Computational modeling (DFT) to predict interaction mechanisms with biological targets.

Q. What strategies improve yield and purity during scale-up synthesis of this compound?

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Process optimization :

- Controlled addition rates of reactants to minimize exothermic side reactions.

- In-line monitoring (e.g., HPLC) to track reaction progress .

Q. How do electronic effects of substituents (nitro, methoxy) influence the ligand’s coordination chemistry and reactivity?

- The nitro group (electron-withdrawing) reduces electron density at the aromatic ring, enhancing Lewis acidity and metal-binding affinity.

- The methoxy group (electron-donating) increases solubility in polar solvents and stabilizes intermediates during complexation.

- Spectroscopic shifts in FTIR/UV-Vis upon metal binding (e.g., Zn) confirm ligand-to-metal charge transfer (LMCT) interactions .

Q. What advanced techniques are used to study DNA interaction mechanisms of this compound derivatives?

- UV-Vis titration : Monitor hypochromic shifts or isosbestic points to quantify binding constants (Kb) and stoichiometry .

- Fluorescence quenching : Assess intercalation or groove-binding using ethidium bromide displacement assays.

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by ligand binding.

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity results may stem from assay variability (e.g., microbial strain differences). Replicate studies under controlled conditions (pH, temperature) are essential .

- Structural Characterization : Single-crystal X-ray diffraction (where feasible) provides definitive confirmation of molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.